

S 17092: A Technical Whitepaper on its Role in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

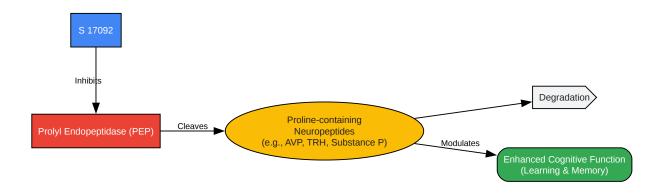
For Researchers, Scientists, and Drug Development Professionals

Abstract

S 17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the metabolism of several neuropeptides involved in learning and memory. This document provides a comprehensive technical overview of **S 17092**, summarizing its mechanism of action, preclinical efficacy in various animal models of cognitive impairment, and its pharmacokinetic and pharmacodynamic profile in humans. Key experimental data are presented in structured tables for comparative analysis, and detailed methodologies for pivotal studies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for understanding the cognitive-enhancing potential of **S 17092**.

Introduction

The degradation of neuroactive peptides in the central nervous system is a critical process in the regulation of cognitive function. Prolyl endopeptidase (PEP) has been identified as a key enzyme in the breakdown of proline-containing neuropeptides, such as arginine vasopressin (AVP), thyrotropin-releasing hormone (TRH), and substance P, all of which have been shown to modulate learning and memory processes. Inhibition of PEP, therefore, presents a promising therapeutic strategy for cognitive disorders associated with neuropeptide deficits, including age-related cognitive decline and neurodegenerative diseases. **S 17092**, a novel PEP inhibitor, has been investigated for its potential as a cognitive enhancer. This whitepaper consolidates



the available technical data on **S 17092** to facilitate further research and development in this area.

Mechanism of Action

S 17092 exerts its pharmacological effects through the potent and selective inhibition of prolyl endopeptidase. By blocking the active site of PEP, **S 17092** prevents the cleavage of proline-containing neuropeptides, thereby increasing their bioavailability in the brain and enhancing their downstream signaling effects on neuronal function and plasticity.

Signaling Pathway

Click to download full resolution via product page

Caption: Mechanism of action of S 17092.

In Vitro and In Vivo Efficacy In Vitro Inhibitory Activity

S 17092 has demonstrated high-affinity binding and potent inhibition of PEP in various in vitro assays.

Parameter	Species	Tissue/Enzyme Source	Value
IC50	Rat	Cortical extracts	8.3 nM[1]
Ki	Human	Brain nuclei	1 nM
Ki	Human	Partially purified PEP	1.5 nM

Preclinical Efficacy in Animal Models

S 17092 has shown significant cognitive-enhancing effects in a range of animal models mimicking different aspects of cognitive impairment.

Animal Model	Cognitive Deficit	Behavioral Task	S 17092 Dose	Key Findings
Aged Mice	Age-related decline	Passive Avoidance	Not Specified	Improved memory retention
Rodents	Scopolamine- induced amnesia	Various memory tasks	Not Specified	Reversed memory deficits
Monkeys	MPTP-induced cognitive deficits	Delayed Matching-to- Sample, Delayed Alternation, Variable Delayed Response	3 mg/kg (oral)	Significantly improved overall performance[2]

Effects on Neuropeptide Levels

In vivo studies in rats have confirmed that **S 17092** administration leads to a significant increase in the levels of key neuropeptides in the brain.

Neuropeptide	Brain Region	S 17092 Dose (oral)	Change in Immunoreactivity
Substance P	Frontal Cortex	30 mg/kg	+41%[1]
Substance P	Hypothalamus	30 mg/kg	+84%[1]
α-MSH	Frontal Cortex	30 mg/kg	+122%[1]
α-MSH	Hypothalamus	30 mg/kg	+49%[1]

Human Clinical Studies

A Phase I, double-blind, randomized, placebo-controlled, single and multiple dose study was conducted in elderly healthy volunteers to assess the pharmacokinetics, pharmacodynamics, and safety of **S 17092**.

Pharmacokinetics

Dose	Administration	C _{max} (ng/mL)	AUC (ng·h/mL)	t ₁ / ₂ (h)
100 mg	Single	18.5 ± 11.2	231 ± 146	17.8 ± 10.4
400 mg	Single	73.8 ± 45.1	1020 ± 623	20.3 ± 9.6
800 mg	Single	148 ± 89	2240 ± 1360	19.4 ± 8.1
1200 mg	Single	210 ± 120	3260 ± 1980	20.9 ± 9.9
100 mg	Repeated (Day 14)	25.1 ± 15.1	298 ± 181	12.3 ± 4.5
400 mg	Repeated (Day 14)	101 ± 61	1320 ± 800	13.5 ± 5.1
800 mg	Repeated (Day 14)	202 ± 121	2900 ± 1740	13.1 ± 4.8
1200 mg	Repeated (Day 14)	285 ± 171	4220 ± 2530	13.9 ± 5.4

Data presented as mean \pm SD.

Pharmacodynamics

S 17092 demonstrated a dose-dependent inhibition of plasma PEP activity.

Dose	Administration	Maximum Inhibition (%)	Time to Max Inhibition (h)
100 mg	Single	65 ± 12	1.5 ± 0.8
400 mg	Single	85 ± 8	1.7 ± 0.9
800 mg	Single	92 ± 5	1.8 ± 1.0
1200 mg	Single	95 ± 3	1.9 ± 1.1
100 mg	Repeated (Day 14)	72 ± 10	1.6 ± 0.9
400 mg	Repeated (Day 14)	89 ± 6	1.8 ± 1.0
800 mg	Repeated (Day 14)	94 ± 4	1.9 ± 1.1
1200 mg	Repeated (Day 14)	96 ± 2	2.0 ± 1.2

Data presented as mean \pm SD.

Quantitative electroencephalogram (qEEG) recordings revealed central activity of S 17092.

Dose	Administration	Key EEG Finding
100 mg	Single	Acute increase in alpha band at 4h and 8h post-dosing

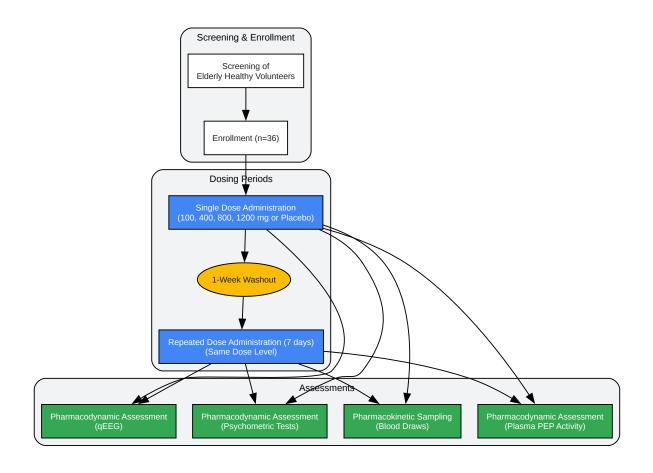
Psychometric testing indicated improvements in specific cognitive domains.

Dose	Cognitive Test	Key Finding
800 mg	Numeric Working Memory	Significantly reduced response times compared with placebo
1200 mg	Delayed Word Recall & Word Recognition	Improved performance compared with the decline noted under placebo

Experimental Protocols MPTP-Induced Cognitive Deficits in Monkeys

- Subjects: Cynomolgus monkeys (Macaca fascicularis).
- Induction of Deficit: Chronic low-dose administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
- Behavioral Tasks:
 - Variable Delayed Response: A test of spatial working memory.
 - Delayed Matching-to-Sample: A test of recognition memory.
 - Delayed Alternation: A test of spatial working memory and executive function.
- Drug Administration: **S 17092** (3 mg/kg) or placebo was administered orally for seven consecutive days, with a final dose on the day of testing.[2][3]
- Data Analysis: Performance on each task was assessed by the percentage of correct responses.

Phase I Clinical Trial in Elderly Healthy Volunteers


- Study Design: Double-blind, randomized, placebo-controlled, single and multiple doseescalation study.
- Participants: Healthy elderly male and female volunteers.

- Dosage Groups: 100 mg, 400 mg, 800 mg, and 1200 mg of **S 17092** or placebo.
- Dosing Regimen: Each dose was administered orally once daily as a single administration,
 followed by a 1-week washout period, and then for 7 consecutive days.
- Pharmacodynamic Assessments:
 - Plasmatic PEP Activity: Measured at baseline and at various time points post-dosing.
 - Quantitative Electroencephalogram (qEEG): Recordings were performed to assess central nervous system effects.
 - Psychometric Tests: A battery of tests including numeric working memory and delayed verbal memory tasks (e.g., Buschke Selective Reminding Test) were administered.
- Pharmacokinetic Analysis: Plasma concentrations of S 17092 were quantified by highperformance liquid chromatography with tandem mass spectrometric detection to determine C_{max}, AUC, and t₁/₂.

Experimental Workflow: Phase I Clinical Trial

Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial of **S 17092**.

Conclusion

The collective preclinical and clinical data suggest that **S 17092** is a promising cognitive-enhancing agent with a well-defined mechanism of action. Its ability to potently and selectively inhibit prolyl endopeptidase, leading to increased levels of neuroactive peptides, translates to improved cognitive performance in various animal models of memory impairment. Early clinical

studies in humans have demonstrated a favorable pharmacokinetic and safety profile, along with evidence of central nervous system activity and pro-cognitive effects. Further clinical investigation in patient populations with cognitive disorders is warranted to fully elucidate the therapeutic potential of **S 17092**. This technical summary provides a solid foundation for researchers and drug development professionals to build upon in the ongoing quest for effective treatments for cognitive decline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 3. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S 17092: A Technical Whitepaper on its Role in Cognitive Enhancement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680377#s-17092-and-its-role-in-cognitive-enhancement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com